molecular formula C8H8N2O3S B1625217 2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide CAS No. 71254-63-2

2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide

Cat. No. B1625217
Key on ui cas rn: 71254-63-2
M. Wt: 212.23 g/mol
InChI Key: ZZPWPCXHSCJIEN-UHFFFAOYSA-N
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Patent
US09145380B2

Procedure details

p-Toluidine (11.00 g, 102.65 mmol) dissolved in nitromethane (50 mL) was added slowly over 20 minutes to a solution of chlorosulfonyl isocyanate (16.89 g, 119.40 mmol) in nitromethane (160 mL) at −5° C. The suspension was stirred at −5° C. for an additional 15 minutes and AlCl3 (17.00 g, 129.00 mmol) was added portionwise. The reaction mixture was then heated at 105° C. for 30 minutes. The hot solution was poured onto ice (1 L) and the resulting precipitate was filtered off and washed with water (300 mL). The solid was then dissolved in a hot aqueous sodium bicarbonate solution (10 g/200 mL), treated with charcoal, and filtered. The cooled solution was neutralized using 6N HCl and the resulting white precipitate was filtered off, washed with water and dried to afford the title compound (14 g, 64%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16.89 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Quantity
17 g
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.Cl[S:10]([N:13]=[C:14]=[O:15])(=[O:12])=[O:11].[Al+3].[Cl-].[Cl-].[Cl-]>[N+](C)([O-])=O>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]2[NH:1][C:14](=[O:15])[NH:13][S:10](=[O:12])(=[O:11])[C:3]=2[CH:4]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
16.89 g
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
160 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Three
Name
Quantity
17 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at −5° C. for an additional 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated at 105° C. for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The hot solution was poured onto ice (1 L)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with water (300 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in a hot aqueous sodium bicarbonate solution (10 g/200 mL)
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
the resulting white precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=CC2=C(NC(NS2(=O)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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